3-Pentanone oxime

Description

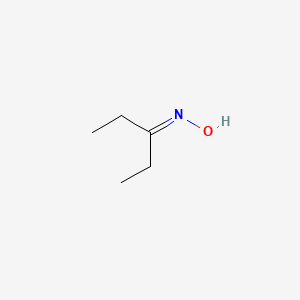

3-Pentanone oxime (C₅H₁₁NO, CAS 1188-11-0) is an oxime derivative of 3-pentanone, formed via the reaction of the parent ketone with hydroxylamine. It has a molecular weight of 101.15 g/mol and features an oxime functional group (-NOH), which enhances its polarity and reactivity compared to its ketone precursor .

Properties

IUPAC Name |

N-pentan-3-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(4-2)6-7/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQQTJZRCYNBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384321 | |

| Record name | 3-pentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-11-0 | |

| Record name | 3-pentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentanone oxime can be synthesized through the condensation reaction of 3-pentanone with hydroxylamine. The reaction typically involves the following steps:

- Dissolve 3-pentanone in an appropriate solvent such as ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Adjust the pH of the mixture to a slightly basic condition using sodium hydroxide.

- Allow the reaction to proceed at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Pentanone oxime undergoes various chemical reactions, including:

Reduction: Reduction using sodium metal, sodium amalgam, or hydrogenation converts the oxime into amines.

Beckmann Rearrangement: This reaction converts the oxime into an amide under acidic conditions.

Common Reagents and Conditions:

Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.

Reduction: Sodium metal, sodium amalgam, or hydrogen gas with a catalyst.

Beckmann Rearrangement: Acidic catalysts like sulfuric acid or polyphosphoric acid.

Major Products:

Hydrolysis: 3-Pentanone and hydroxylamine.

Reduction: Primary and secondary amines.

Beckmann Rearrangement: Amides.

Scientific Research Applications

The applications of 3-Pentanone oxime are varied, with uses in organic synthesis, catalysis, and pharmaceutical chemistry. It serves as a chemical intermediate in the production of hydroxylammonium salts and in various catalytic processes .

Scientific Research Applications

Use as a Chemical Intermediate: this compound can be used to manufacture hydroxylammonium salts through acid hydrolysis . These salts are essential in producing cyclohexanone oxime, a precursor to caprolactam, which is a monomer used in the production of polyamide-6 . Hydroxylammonium salts also find applications in boiler feedwater deoxygenation, airbag gas generation, and hydroxylamine base generation .

Catalysis: Oxime ligation, a process that this compound can participate in, is used in bioconjugation for cell imaging . Certain catalysts, such as m-phenylenediamine (mPDA), have been found to be more efficient than aniline in catalyzing oxime formation reactions . Oxime ligation is commonly used in bioconjugation and hydrazone-oxime exchange reactions .

Pharmaceutical Chemistry: Oxime ethers of 1-pyridyl-3-pentanone have applications as medicaments . These compounds can be prepared from 1-phenyl-1-(2-pyridyl)-4,4-dimethyl-3-pentanone oxime through reactions with hydroxylamine hydrochloride in the presence of sodium carbonate . These compounds have demonstrated spasmolytic and antihistamine effects .

Transition metal-catalyzed C–H functionalization: this compound can be used in transition metal-catalyzed C–H functionalization of N-oxyenamine . Dialkyl oxime acetates like this compound acetate are used to afford alkyl-substituted pyrroles .

Mechanism of Action

The mechanism of action of 3-pentanone oxime involves its interaction with various molecular targets:

Beckmann Rearrangement: The oxime undergoes protonation at the oxygen atom, followed by migration of an alkyl group and elimination of water to form a nitrilium ion.

Reduction: The oxime is reduced to amines through the addition of hydrogen atoms, facilitated by reducing agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 3-pentanone oxime with structurally related compounds, including its parent ketone (3-pentanone) and a methyl-substituted analog (2,4-dimethyl-3-pentanone oxime):

Key Structural and Functional Differences:

- Reactivity: The oxime group in this compound enables reactions like Beckmann rearrangement or hydrolysis, absent in the parent ketone. Methyl substitution in 2,4-dimethyl-3-pentanone oxime increases steric hindrance, altering reactivity .

- Volatility: 3-Pentanone is highly volatile (boiling point ~102–103°C), contributing to its role in flavor and combustion studies. Oximes generally exhibit lower volatility due to hydrogen bonding .

- Notably, 3-pentanone lacks significant olfactory impact in locusts, unlike green leaf volatiles like (E)-2-hexenal .

3-Pentanone in Combustion and Photophysics

- Fuel Tracer: 3-Pentanone’s fluorescence properties make it a robust tracer for planar laser-induced fluorescence (PLIF) in combustion diagnostics. Its signal intensity is temperature-independent below 600 K, enabling precise mole fraction measurements .

- Oxidation Kinetics: Shock tube studies reveal 3-pentanone’s ignition delay times (1 atm, 1250–1850 K) are comparable to acetone but distinct in reaction pathways due to its longer carbon chain .

Role in Flavor and Agriculture

- Olive Oil Volatiles: 3-Pentanone is a minor component in virgin olive oil, derived from the lipoxygenase (LOX) pathway. Its concentration varies with cultivar and processing, contributing to "fruity" and "green" sensory notes .

- Rice Milling: Increased 3-pentanone levels in milled rice correlate with lipid oxidation at elevated temperatures, enhancing fruity aromas .

Oxime Derivatives

- Synthetic Utility: 2,4-Dimethyl-3-pentanone oxime (CAS 1113-74-2) is a documented intermediate in organic synthesis, though specific applications remain proprietary or understudied .

Biological Activity

3-Pentanone oxime, a compound with the molecular formula CHNO, is an important oxime derivative that has garnered attention due to its diverse biological activities. This article explores its biological properties, including toxicity, antimicrobial effects, and potential applications in medicinal chemistry.

Overview of this compound

This compound is synthesized from 3-pentanone through a hydroxylamine reaction. It belongs to a class of compounds known as oximes, which are characterized by the presence of the functional group R1R2C=NOH. This compound has been investigated for various applications in chemical biology and medicinal chemistry, particularly due to its reactivity and ability to form stable derivatives.

Toxicological Profile

The toxicological investigations of this compound reveal several key findings:

- Acute Oral Toxicity : The LD50 value for acute oral toxicity in rats is reported to be 1234 mg/kg body weight. This indicates that the compound is harmful but not classified as highly toxic .

- Skin and Eye Irritation : It exhibits slight skin irritation and moderate eye irritation in rabbits, with effects resolving within 14 days .

- Sensitization : Studies indicate no evidence of skin sensitization in guinea pigs, suggesting a relatively low risk for allergic reactions .

Antimicrobial Activity

Research has shown that oximes, including this compound, possess significant antimicrobial properties. A study highlighted the effectiveness of various oximes against bacterial strains, indicating that they can inhibit microbial growth effectively . The specific mechanisms may involve interference with cellular processes or structural components of bacteria.

Study on Plant Growth Inhibition

A study investigated the impact of ketoximes on plant growth, including this compound. The results indicated that these compounds could penetrate plant cells and inhibit growth, demonstrating their potential as herbicides . The findings suggest that while they are effective at inhibiting growth, they may also serve as nitrogen sources for plants under certain conditions.

Synthesis and Application in Medicinal Chemistry

In medicinal chemistry, this compound has been utilized as a precursor for synthesizing various biologically active compounds. For instance, it has been involved in reactions leading to the formation of isoxazoles and triazines, which are important structures in drug development . These derivatives exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

Comparative Biological Activity Table

Q & A

Basic: How can 3-pentanone oxime be synthesized and characterized in a laboratory setting?

Methodological Answer:

this compound is typically synthesized by reacting 3-pentanone with hydroxylamine hydrochloride under acidic or basic conditions. The reaction is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to confirm the disappearance of the starting ketone. Characterization involves:

- FTIR Spectroscopy : Identification of the oxime N–O stretch (~930 cm⁻¹) and C=N stretch (~1650 cm⁻¹).

- NMR Spectroscopy : Distinct chemical shifts for the oxime proton (δ ~8–10 ppm in H NMR) and the carbonyl carbon (δ ~150 ppm in C NMR).

- Mass Spectrometry : Detection of molecular ion peaks (e.g., [M+H]⁺ at m/z 102) and fragmentation patterns lacking McLafferty rearrangement due to the absence of γ-hydrogens in 3-pentanone derivatives .

Basic: What chemical tests can distinguish this compound from other ketone derivatives like 2-pentanone oxime?

Methodological Answer:

- Iodoform Test : this compound (derived from a methyl ketone) will yield a negative result, while 2-pentanone oxime (derived from a methyl ketone with α-hydrogens) will produce iodoform (CHI₃) precipitate due to cleavage of the methyl group .

- Tollen’s Test : Both oximes will test negative, distinguishing them from aldehydes.

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column to exploit differences in polarity between isomers .

Advanced: How do computational methods (MD/DFT) resolve contradictions in interpreting vibrational spectra of this compound at air-water interfaces?

Methodological Answer:

Molecular dynamics (MD) and density functional theory (DFT) simulations are critical for assigning vibrational sum frequency (VSF) spectra peaks when experimental data is ambiguous. For example:

- Conformer Analysis : MD simulations can identify dominant conformers of this compound at interfaces, explaining unexpected CH stretching modes in experimental spectra.

- Spectral Deconvolution : DFT-calculated intensities help separate overlapping contributions from enantiomers or ion-induced reorientations (e.g., Na⁺ interactions with oxime groups). This approach resolves discrepancies between observed and predicted peak positions .

Advanced: How can fluorescence quantum yield data for 3-pentanone inform experimental design for its oxime derivatives?

Methodological Answer:

Fluorescence studies of 3-pentanone under varying pressures (20–1013 mbar) and excitation wavelengths (248–308 nm) reveal that quantum yields depend on collisional quenching and excited-state dynamics. For oxime derivatives:

- Pressure Calibration : Design experiments at ≤507 mbar to minimize quenching effects observed in the parent ketone.

- Excitation Wavelength : Use 266 nm (Nd:YAG laser) for optimal signal-to-noise ratios, as demonstrated in planar laser-induced fluorescence (PLIF) studies of 3-pentanone .

Advanced: What role does this compound play in modifying interfacial wettability for enhanced oil recovery (EOR)?

Methodological Answer:

this compound acts as a wettability modifier in calcite-rich reservoirs:

- Dipole-Ion Interactions : The oxime’s carbonyl oxygen interacts with positively charged rock surfaces, reducing polar interactions between oil and rock.

- Huff-n-Puff Optimization : Core-flood experiments with this compound solutions (10–20 wt%) in brine show improved oil recovery (e.g., Amott index increase from 0.23 to 0.76) due to miscibility and reduced oil viscosity. Monitor flash points (≥286 K) for safe handling .

Advanced: How should researchers address contradictions in surface tension data for this compound across literature sources?

Methodological Answer:

Discrepancies in surface tension measurements (e.g., 57.2 mN/m vs. 40.2 mN/m) arise from impurities or deuterated analogs. Mitigation strategies include:

- Purification : Distill oxime derivatives under reduced pressure (<1 mmHg) to remove residual hydroxylamine.

- Deuteration Control : Use H NMR to confirm absence of deuterated byproducts, which alter CH stretching contributions in VSF spectra .

Basic: What safety protocols are essential when handling this compound in experimental workflows?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving hydroxylamine (acute toxicity: LD₅₀ = 513 mg/kg in mice).

- Waste Management : Segregate oxime waste in labeled containers for incineration by certified facilities .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) improve mechanistic studies of this compound reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : N-labeled oximes reveal rate-determining steps in nucleophilic additions (e.g., Beckmann rearrangement).

- VSF Spectroscopy : Deuterated oxime (3-pentanone-d4 oxime) isolates C=O and N–O vibrational modes, reducing spectral overlap in interfacial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.